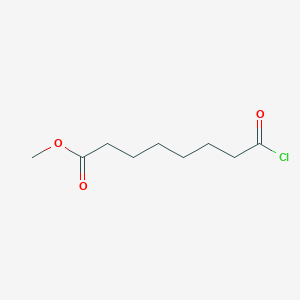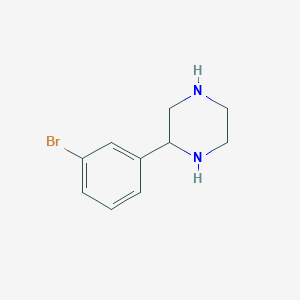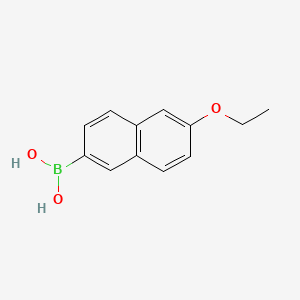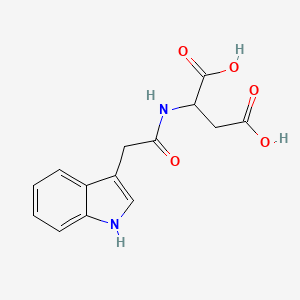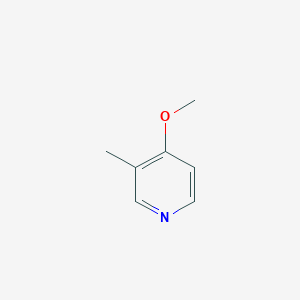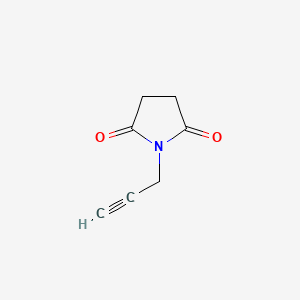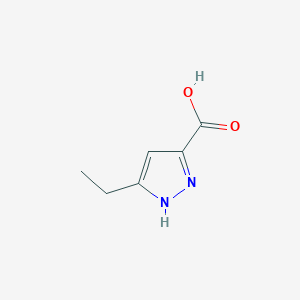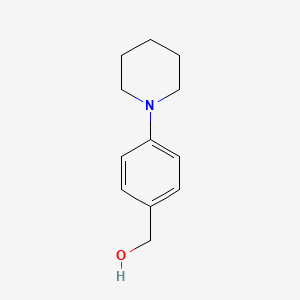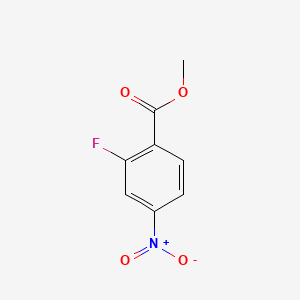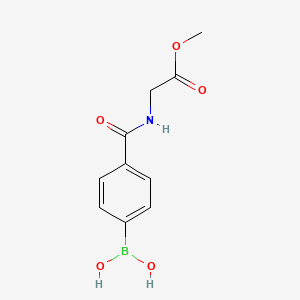
Methyl (4-boronobenzoylamino)acetate
Overview
Description
Mechanism of Action
Target of Action
Boronic acids, such as “Methyl (4-boronobenzoylamino)acetate” or “4-(2-METHOXY-2-OXOETHYLCARBAMOYL)PHENYLBORONIC ACID”, are often used in organic synthesis and medicinal chemistry due to their ability to form stable covalent bonds with proteins, particularly enzymes. They can act as inhibitors by binding to the active site of an enzyme and preventing its normal function .
Mode of Action
The boronic acid moiety in “this compound” or “4-(2-METHOXY-2-OXOETHYLCARBAMOYL)PHENYLBORONIC ACID” can form a tetrahedral boronate complex with a hydroxyl group in the target protein. This can lead to changes in the protein’s structure and function .
Biochemical Pathways
The specific biochemical pathways affected by “this compound” or “4-(2-METHOXY-2-OXOETHYLCARBAMOYL)PHENYLBORONIC ACID” would depend on the protein targets of the compound. Boronic acids are known to inhibit enzymes involved in various biochemical pathways, including signal transduction, cell cycle regulation, and metabolic processes .
Result of Action
The molecular and cellular effects of “this compound” or “4-(2-METHOXY-2-OXOETHYLCARBAMOYL)PHENYLBORONIC ACID” would depend on its specific protein targets and the biochemical pathways they are involved in. By inhibiting the function of target proteins, the compound could potentially alter cellular processes such as signal transduction, gene expression, or metabolic reactions .
Action Environment
The action, efficacy, and stability of “this compound” or “4-(2-METHOXY-2-OXOETHYLCARBAMOYL)PHENYLBORONIC ACID” can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules that can interact with the compound. For example, the reactivity of boronic acids can be affected by changes in pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4-boronobenzoylamino)acetate typically involves the reaction of 4-boronobenzoic acid with methyl glycinate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl (4-boronobenzoylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products:
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (4-boronobenzoylamino)acetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Boronobenzoic acid
- Methyl 4-boronobenzoate
Comparison: Methyl (4-boronobenzoylamino)acetate is unique due to its specific functional groups, which provide distinct reactivity and applications compared to similar compounds. For instance, while phenylboronic acid and 4-boronobenzoic acid are commonly used in Suzuki–Miyaura coupling reactions, this compound offers additional versatility due to its ester and amide functionalities .
Properties
IUPAC Name |
[4-[(2-methoxy-2-oxoethyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO5/c1-17-9(13)6-12-10(14)7-2-4-8(5-3-7)11(15)16/h2-5,15-16H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJICAYIUOGMGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390950 | |
| Record name | Methyl (4-boronobenzoylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-24-0 | |
| Record name | Methyl (4-boronobenzoylamino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


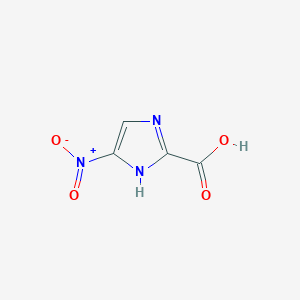
![Methyl 2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B1587512.png)



